![molecular formula C13H14N2 B12880959 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline CAS No. 918629-89-7](/img/structure/B12880959.png)
3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrrole ring and a dimethylaniline moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline generally involves the condensation reaction between 3,5-dimethylaniline and pyrrole-2-carbaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline are not well-documented, the general principles of Schiff base synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. Solvent recovery and recycling would be essential to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: 3,5-dimethylaniline and pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes in microorganisms, leading to antimicrobial effects. The Schiff base structure also allows for hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline
- N-((1H-Pyrrol-2-yl)methylene)-2,4-dimethylaniline
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its electronic properties and reactivity. This makes it particularly interesting for studies in coordination chemistry and its potential bioactivity.
Propiedades
Número CAS |
918629-89-7 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C13H14N2/c1-10-6-11(2)8-13(7-10)15-9-12-4-3-5-14-12/h3-9,14H,1-2H3 |
Clave InChI |
KPHKFSQCDWCRTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N=CC2=CC=CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



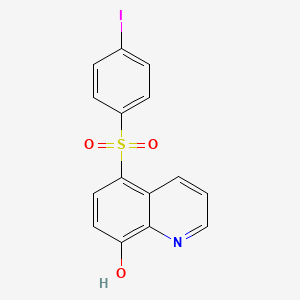
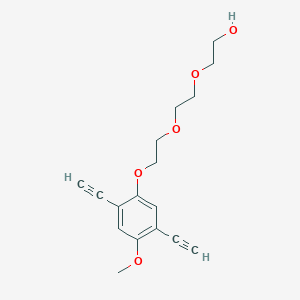
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)

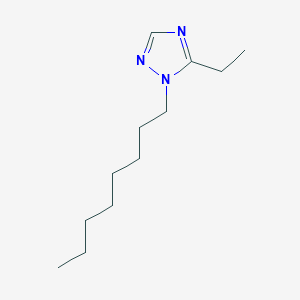
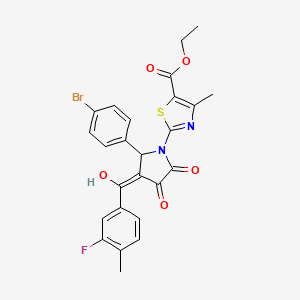
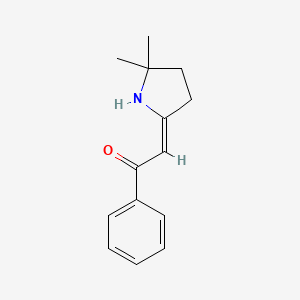

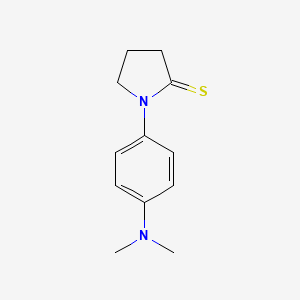
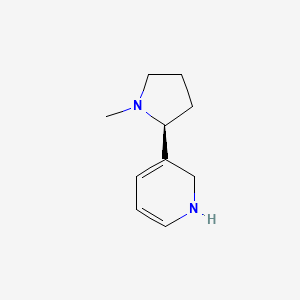
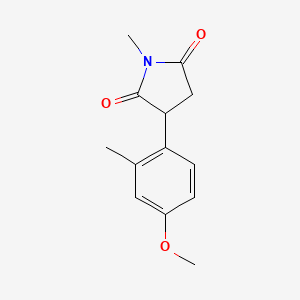
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
